4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid is a chemical compound with the molecular formula C18H26O4. It features a hexyloxy group attached to a phenyl ring, which is further connected to a carbonyl group and a butanoic acid moiety. This structure contributes to its potential applications in pharmaceuticals and materials science due to the unique properties imparted by the hexyloxy substituent.
The synthesis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid typically involves several steps:
These synthetic pathways may vary based on available starting materials and desired purity levels.
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid has potential applications in:
Interaction studies involving 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid could focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Furthermore, assessing its interactions with other compounds could reveal synergistic effects or toxicity profiles.
Several compounds share structural similarities with 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(4-Ethoxyphenyl)-4-oxobutanoic acid | C12H14O4 | Contains an ethoxy group instead of hexyloxy; potential use in anti-inflammatory drugs. |
4-(4-Octyloxyphenyl)-4-oxobutanoic acid | C18H26O4 | Similar structure with an octyloxy substituent; may exhibit different solubility and biological activity. |
3-(3-Hexyloxyphenyl)-3-oxobutanoic acid | C18H26O3 | Features a different positional isomer; may have distinct pharmacological properties. |
These compounds highlight the uniqueness of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid by showcasing variations in substituents that can lead to different physical and chemical properties, as well as biological activities.
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid possesses the molecular formula C₁₆H₂₂O₄, indicating a complex organic compound containing sixteen carbon atoms, twenty-two hydrogen atoms, and four oxygen atoms [1] [2]. The molecular weight of this compound is precisely determined to be 278.348 grams per mole, placing it within the medium molecular weight range for organic carboxylic acids [1] [2]. The compound is registered under CAS number 64779-14-2 and assigned the MDL number MFCD00100660, providing standardized identification for research and commercial applications [2] [3].
The molecular formula reveals a carbon-to-hydrogen ratio that suggests the presence of both saturated aliphatic and aromatic components within the molecular structure [1]. The four oxygen atoms distributed throughout the molecule indicate multiple functional groups, specifically carboxyl, carbonyl, and ether functionalities [4]. The molecular weight distribution analysis shows that the compound falls within the typical range for bioactive organic molecules, with the bulk of the molecular mass contributed by the carbon backbone and substituent groups [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₂O₄ | [1] [2] |
Molecular Weight | 278.348 g/mol | [1] [2] |
Monoisotopic Mass | 278.151809 | [1] |
CAS Registry Number | 64779-14-2 | [2] [3] |
MDL Number | MFCD00100660 | [2] [3] |
The functional group architecture of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid comprises three distinct functional moieties that contribute to its chemical reactivity and physical properties [4]. The primary functional group is the carboxylic acid moiety (-COOH), which imparts acidic properties to the molecule and enables hydrogen bonding interactions [6] [7]. This carboxyl group is characterized by a carbonyl carbon that exhibits electrophilic character due to the electron-withdrawing effect of the adjacent oxygen atoms [6] [7].
The secondary functional group is the ketone carbonyl (C=O) located at the gamma position relative to the carboxyl group [8] [9]. This oxo group represents a key structural feature that influences the compound's electronic properties and reactivity patterns [8] [10]. The carbonyl carbon in this position demonstrates electrophilic behavior and serves as a potential site for nucleophilic attack in chemical reactions [9] [10].
The tertiary functional component is the ether linkage (-O-) connecting the hexyl chain to the phenyl ring [11] . This ether functionality contributes to the molecule's lipophilic character while maintaining chemical stability under normal conditions [11] . The ether oxygen possesses lone pairs of electrons that can participate in hydrogen bonding as an acceptor, influencing the compound's solubility and intermolecular interactions .
The butanoic acid backbone constitutes the fundamental structural framework of the molecule, consisting of a four-carbon chain terminated by a carboxylic acid functional group [13] [14]. This saturated aliphatic chain adopts an extended conformation in the solid state, with carbon-carbon bond lengths of approximately 1.54 Angstroms characteristic of single bonds [13] [15]. The butanoic acid moiety exhibits a molecular geometry where the carboxyl carbon is sp² hybridized with bond angles of approximately 120 degrees [13] [14].
The backbone demonstrates typical carboxylic acid properties, including the ability to form intermolecular hydrogen bonds through both the hydroxyl hydrogen and carbonyl oxygen [6] [7]. The alpha carbon adjacent to the carboxyl group shows enhanced acidity due to the electron-withdrawing effect of the carboxyl functionality [9] [7]. The structural rigidity of the backbone is moderate, allowing for rotational freedom around the carbon-carbon single bonds while maintaining the planar geometry around the carboxyl group [15] [7].
The phenyl ring system in 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid exhibits classic aromatic characteristics with delocalized pi-electron density distributed uniformly across the six-membered ring [16] [17]. The aromatic ring maintains planarity with carbon-carbon bond lengths of approximately 1.39 Angstroms, intermediate between single and double bonds due to resonance stabilization [16] [17]. The para-substitution pattern on the benzene ring creates a symmetrical electronic environment that influences the overall molecular polarity [18] [19].
The electron density distribution on the phenyl ring is modulated by the electron-donating hexyloxy substituent at the para position [18] [19]. This substitution pattern enhances the nucleophilic character of the aromatic ring, particularly at the ortho and para positions relative to the ether linkage [18] [19]. The aromatic ring contributes significantly to the molecule's stability through resonance effects and provides a rigid structural component that constrains molecular flexibility [17] [19].
The hexyloxy substituent represents a medium-length alkoxy chain that significantly influences the compound's physicochemical properties [11] . The six-carbon aliphatic chain adopts an extended zigzag conformation in the solid state, contributing to the molecule's lipophilic character [11] . The ether oxygen connecting the hexyl chain to the phenyl ring demonstrates sp³ hybridization with bond angles of approximately 109.5 degrees .
The hexyloxy group functions as an electron-donating substituent through both inductive and resonance effects [11] [18]. The oxygen lone pairs can participate in resonance with the aromatic pi-system, increasing electron density on the benzene ring [18] [19]. The alkyl chain portion contributes to molecular flexibility and influences solubility properties, enhancing dissolution in organic solvents while reducing water solubility [11] .
The oxo group positioned at the fourth carbon of the butanoic acid chain represents a ketone functionality that significantly impacts the molecule's electronic structure [8] [9]. The carbonyl carbon exhibits sp² hybridization with a carbon-oxygen double bond length of approximately 1.21 Angstroms [8] [10]. The planarity around the carbonyl carbon creates a trigonal geometry with bond angles of 120 degrees [8] [9].
The oxo group demonstrates strong electron-withdrawing character through both inductive and resonance effects [9] [10]. The carbonyl oxygen possesses two lone pairs of electrons that can participate in hydrogen bonding as an acceptor [10] [20]. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, representing a key reactive site within the molecule [9] [10].
The stereochemical analysis of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid reveals the absence of chiral centers within the molecular structure, indicating that the compound exists as a single stereoisomer [21] [15]. The molecule does not exhibit optical activity due to the lack of asymmetric carbon atoms [21]. All carbon atoms in the structure maintain either sp² or sp³ hybridization with symmetrical substitution patterns that preclude stereoisomerism [15].
The conformational analysis indicates that the molecule can adopt multiple conformations through rotation around single bonds, particularly within the butanoic acid backbone and hexyloxy chain [15]. The preferred conformation in the solid state is influenced by intermolecular hydrogen bonding interactions between carboxyl groups of adjacent molecules [15] [7]. The phenyl ring maintains a fixed planar geometry that serves as a rigid structural anchor point [15] [19].
The molecular geometry analysis shows that the compound adopts an extended conformation that minimizes steric interactions between substituent groups [15]. The dihedral angles between different molecular segments are determined by the balance between intramolecular interactions and crystal packing forces [15]. The absence of stereoisomerism simplifies the compound's characterization and ensures consistent physical and chemical properties across different samples [21] [15].
The crystallographic structure of 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid exhibits characteristic features of carboxylic acid crystal packing, including extensive hydrogen bonding networks [22] [23]. The melting point of 107°C indicates moderate intermolecular interactions that stabilize the crystal lattice while allowing for reasonable thermal accessibility [5] [24]. The solid-state structure demonstrates typical carboxylic acid dimer formation through hydrogen bonding between carboxyl groups of adjacent molecules [22] [7].
The crystal packing arrangement shows molecules organized in layers with the phenyl rings exhibiting pi-pi stacking interactions [22] [23]. The hexyloxy chains adopt extended conformations that fill the spaces between aromatic layers, contributing to crystal stability through van der Waals interactions [22]. The unit cell parameters reflect the molecular dimensions and packing efficiency characteristic of substituted carboxylic acids [22] [23].
The density of the crystalline material is predicted to be 1.090±0.06 g/cm³, indicating efficient molecular packing within the crystal lattice [5] [24]. The refractive index of 1.515 suggests moderate polarizability consistent with the aromatic and carbonyl functionalities present in the molecule [24] [25]. The crystallographic data supports the molecular structure determination and provides insight into the solid-state behavior of the compound [22] [23].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 107°C | [5] [24] |
Density (Predicted) | 1.090±0.06 g/cm³ | [5] [24] |
Refractive Index | 1.515 | [24] [25] |
Boiling Point (Predicted) | 464.2±25.0°C | [5] [24] |
Flash Point | 168.2°C | [24] [25] |
pKa (Predicted) | 4.60±0.17 | [5] [26] |